molecular formula C22H28N4O5 B2471066 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide CAS No. 872855-58-8

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide

Cat. No. B2471066
CAS RN: 872855-58-8
M. Wt: 428.489
InChI Key: VSGAZJAPEBIJRL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The indole group could undergo electrophilic substitution, while the morpholino groups could participate in reactions involving the carbonyl group .

Scientific Research Applications

Cannabinoid Receptor Type 2 Ligands

A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, including compounds similar to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide, which showed potent and selective ligand activity for cannabinoid receptor type 2 (CB2) (Moldovan et al., 2017).

Antifungal Agents

Bardiot et al. (2015) identified derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide as antifungal agents effective against Candida and Aspergillus species. These compounds demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Synthesis and Antimicrobial Activity

Gul et al. (2017) reported the synthesis of 2-morpholinoacetamide derivatives with significant antimicrobial activity. These compounds showed promising activity against various microbial species, indicating their potential in antimicrobial applications (Gul et al., 2017).

Anticancer Properties

Horishny et al. (2020) synthesized N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and found them to have promising anticancer properties. These compounds were screened within the framework of the National Cancer Institute's Developmental Therapeutic Program, highlighting their potential as new anticancer agents (Horishny et al., 2020).

Central Nervous System Depressant Activity

Rawat and Shukla (2016) synthesized morpholino-N-acetyl indole derivatives with potential central nervous system depressant activity. This study indicates the possible use of these compounds in treating conditions related to CNS activity (Rawat & Shukla, 2016).

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5/c27-20(25-9-13-31-14-10-25)16-26-15-18(17-3-1-2-4-19(17)26)21(28)22(29)23-5-6-24-7-11-30-12-8-24/h1-4,15H,5-14,16H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGAZJAPEBIJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide

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